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Compound of Interest

Compound Name:
2-Amino-4,5-dimethoxybenzoic

acid

Cat. No.: B014692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4,5-
dimethoxybenzoic acid, a key intermediate in pharmaceutical and organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable data for compound identification, purity

assessment, and structural elucidation.

Spectroscopic Data Summary
The spectral data presented herein has been compiled from various sources to provide a

detailed characterization of 2-Amino-4,5-dimethoxybenzoic acid. The following tables

summarize the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Amino-4,5-dimethoxybenzoic acid provides characteristic signals

for its aromatic protons, methoxy groups, and the amine and carboxylic acid protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.36 s 1H Ar-H

6.17 s 1H Ar-H

3.91 s 3H -OCH₃

3.86 s 3H -OCH₃

Note: Spectrum acquired in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00). The broad

singlets for the -NH₂ and -COOH protons are often not distinctly observed or may be

exchanged with deuterated solvents.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule, showing distinct

signals for the aromatic carbons, methoxy carbons, and the carboxyl carbon.

Chemical Shift (δ) ppm Assignment

168.3 C=O (Carboxylic Acid)

153.5 Ar-C (quaternary)

149.2 Ar-C (quaternary)

131.7 Ar-C (quaternary)

117.3 Ar-CH

114.9 Ar-C (quaternary)

113.0 Ar-CH

56.0 -OCH₃

55.7 -OCH₃

Note: Spectrum acquired in DMSO-d₆. Chemical shifts are referenced to the solvent peak.
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Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-4,5-dimethoxybenzoic acid displays characteristic absorption

bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad
O-H stretch (Carboxylic Acid),

N-H stretch (Amine)

3000-2800 Medium
C-H stretch (Aromatic and

Aliphatic)

1700-1680 Strong C=O stretch (Carboxylic Acid)

1620-1580 Medium
N-H bend (Amine), C=C

stretch (Aromatic)

1280-1200 Strong C-O stretch (Aryl Ether)

1150-1000 Strong C-O stretch (Methoxy)

Note: Data typically acquired using Attenuated Total Reflectance (ATR) or KBr pellet methods.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-Amino-4,5-dimethoxybenzoic acid
results in a characteristic fragmentation pattern that is useful for confirming its molecular weight

and structure.

m/z Ratio Relative Intensity (%) Proposed Fragment

197 High [M]⁺ (Molecular Ion)

180 Moderate [M - OH]⁺

152 Moderate [M - COOH]⁺

137 Moderate [M - COOH - CH₃]⁺
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Note: Fragmentation patterns can vary depending on the ionization energy and instrument

conditions.

Experimental Protocols
The following sections outline the generalized methodologies for acquiring the spectral data

presented in this guide.

NMR Spectroscopy of a Solid Aromatic Acid
Sample Preparation:

Weigh approximately 10-20 mg of the solid 2-Amino-4,5-dimethoxybenzoic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in a clean, dry vial.

Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a

sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the

expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of

scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the
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lower natural abundance and longer relaxation times of the ¹³C nucleus.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
of a Crystalline Organic Compound
Sample Preparation and Data Acquisition:

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol)

and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the crystalline 2-Amino-4,5-dimethoxybenzoic acid powder onto

the center of the ATR crystal to completely cover the sampling area.

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure

good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are

sufficient.

Clean the crystal surface thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS) of a
Small Organic Molecule
Sample Introduction and Data Acquisition:

Prepare a dilute solution of 2-Amino-4,5-dimethoxybenzoic acid in a volatile solvent (e.g.,

methanol or dichloromethane).

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

after separation by gas chromatography (GC-MS).

If using a direct insertion probe, the sample is heated in the vacuum of the ion source to

induce vaporization.
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In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).

The resulting positively charged molecular ions and fragment ions are accelerated into the

mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-4,5-dimethoxybenzoic acid.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4,5-dimethoxybenzoic
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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